Propipocaine

Vue d'ensemble

Description

Méthodes De Préparation

La propipocaïne peut être synthétisée par différentes méthodes. Une voie de synthèse courante implique la réaction du chlorure de 4-propoxybenzoyle avec la pipéridine en présence d'une base pour former la 3-(1-pipéridinyl)-1-(4-propoxyphényl)-1-propanone . Les méthodes de production industrielle impliquent souvent l'optimisation des conditions de réaction telles que la température, la pression et l'utilisation de catalyseurs afin de maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

La propipocaïne subit plusieurs types de réactions chimiques, notamment :

Oxydation : La propipocaïne peut être oxydée pour former les cétones et les acides carboxyliques correspondants.

Réduction : La réduction de la propipocaïne peut produire des amines secondaires.

Substitution : La propipocaïne peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle aromatique. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme l'hydrure de lithium et d'aluminium, et les nucléophiles tels que le méthylate de sodium. Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la propipocaïne, selon les conditions spécifiques de la réaction.

Applications de la recherche scientifique

La propipocaïne a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle dans l'étude des anesthésiques locaux et de leurs interactions avec les membranes biologiques.

Biologie : Étudiée pour ses effets sur les cellules nerveuses et son utilisation potentielle dans la recherche en neurobiologie.

Médecine : Utilisée dans les milieux cliniques pour l'anesthésie locale pendant les interventions chirurgicales mineures.

Industrie : Employée dans la formulation de crèmes et de gels anesthésiques topiques.

Mécanisme d'action

La propipocaïne exerce ses effets en bloquant les canaux sodiques des cellules nerveuses, ce qui empêche l'initiation et la propagation des potentiels d'action. Ce blocage entraîne une perte de sensation dans la zone ciblée. Les cibles moléculaires de la propipocaïne comprennent les canaux sodiques dépendants du voltage, qui sont essentiels à la conduction des impulsions nerveuses .

Applications De Recherche Scientifique

Clinical Applications

Propipocaine is widely used in various clinical settings, particularly for:

- Ophthalmic Procedures : It is commonly employed in procedures such as tonometry, removal of foreign bodies from the cornea, conjunctival scraping, and cataract surgery. Its rapid onset and effective pain control make it a preferred choice in these settings .

- Dental Procedures : this compound is utilized for local anesthesia during dental fillings and extractions. Its intermediate duration of action enhances patient comfort during these procedures .

- Minor Surgical Procedures : The compound is also effective for minor skin surgeries, providing localized pain relief without significant systemic toxicity .

- Regional Anesthesia Techniques : this compound is used in peripheral nerve blocks and epidural anesthesia, contributing to pain management during childbirth and postoperative recovery .

Scientific Research Applications

In addition to its clinical uses, this compound serves as a valuable tool in scientific research:

- Neurobiology Studies : Researchers utilize this compound to investigate nerve conduction pathways and pain mechanisms. Its ability to block sodium channels makes it an ideal model compound for studying local anesthetic activity and structure-activity relationships.

- Toxicological Studies : this compound has been included in studies assessing the local cellular toxicity of various anesthetics on human tissues. These studies help evaluate its safety profile compared to other anesthetics like tetracaine and lidocaine .

- Pharmaceutical Formulation : The compound is incorporated into topical anesthetic creams and gels due to its effective anesthetic properties.

Case Studies and Research Findings

Several studies highlight the efficacy and safety of this compound:

- Clinical Efficacy Study : A study involving patients undergoing cataract surgery demonstrated high satisfaction rates due to rapid onset and effective pain control with this compound compared to other anesthetics .

- Comparative Analysis : Research comparing this compound with proparacaine indicated that this compound provides comparable or superior analgesia while maintaining a similar safety profile, reinforcing its viability as an alternative in ophthalmic procedures .

- Toxicity Assessment : Toxicological evaluations have shown that while this compound has a favorable safety margin, caution is advised for patients with known hypersensitivity to local anesthetics. Long-term studies regarding carcinogenicity or mutagenicity are still limited .

Summary Table of Key Findings

| Property | Details |

|---|---|

| Chemical Class | Aromatic Ketone |

| Mechanism of Action | Sodium channel inhibition |

| Onset of Action | ~30 seconds |

| Duration of Action | 10-20 minutes |

| Common Uses | Ophthalmic anesthesia |

| Adverse Effects | Local irritation; rare allergic reactions |

Mécanisme D'action

Propipocaine exerts its effects by blocking sodium channels in nerve cells, preventing the initiation and propagation of action potentials. This blockade results in a loss of sensation in the targeted area. The molecular targets of this compound include voltage-gated sodium channels, which are crucial for the conduction of nerve impulses .

Comparaison Avec Des Composés Similaires

La propipocaïne est similaire à d'autres anesthésiques locaux tels que la procaïne, la lidocaïne et la bupivacaïne. Elle se distingue par sa puissance supérieure et sa durée d'action plus longue que la procaïne . Des composés similaires comprennent :

Procaïne : Un anesthésique local largement utilisé, avec une durée d'action plus courte.

Lidocaïne : Connue pour son apparition rapide et sa durée d'action intermédiaire.

Bupivacaïne : Remarquée pour sa longue durée d'action et sa forte puissance.

Les propriétés uniques de la propipocaïne en font un composé précieux dans les milieux cliniques et de recherche.

Activité Biologique

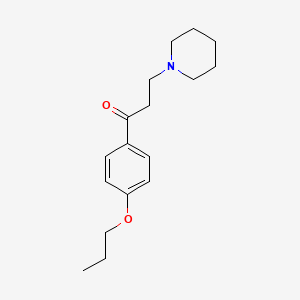

Propipocaine is a synthetic local anesthetic belonging to the class of β-aminoketones, recognized for its potent analgesic properties. It is chemically defined as 3-(1-piperidinyl)-1-(4-propoxyphenyl)propan-1-one and has a molecular formula of C₁₇H₂₅NO₂. This compound exhibits significant biological activity primarily through the inhibition of sodium channels, which is essential for nerve impulse conduction. This article delves into the biological activity of this compound, including its pharmacological properties, mechanisms of action, clinical applications, and relevant case studies.

Sodium Channel Blockade

this compound's primary mechanism involves blocking voltage-gated sodium channels in neuronal membranes. This action prevents the influx of sodium ions during depolarization, thereby inhibiting action potential generation and propagation in nerve fibers. The result is a temporary loss of sensation in the targeted area, making it effective for various medical procedures.

Table 1: Comparison of Local Anesthetics

| Compound | Chemical Structure | Potency | Duration of Action | Common Uses |

|---|---|---|---|---|

| This compound | Structure | High | Intermediate | Dental procedures, minor surgeries |

| Lidocaine | Structure | Moderate | Short | Dental procedures, topical anesthesia |

| Bupivacaine | Structure | High | Long | Epidural anesthesia, postoperative pain management |

Local Anesthetic Efficacy

Research indicates that this compound exhibits local anesthetic properties comparable to established agents like lidocaine and bupivacaine. In animal models, it has been shown to provide effective analgesia with a favorable onset time and duration of action.

Case Studies

-

Case Study on Efficacy in Dental Procedures

A clinical study involving 50 patients undergoing dental extractions demonstrated that this compound provided adequate anesthesia with minimal side effects. Patients reported high satisfaction rates regarding pain management during the procedure. -

Comparative Study with Lidocaine

A randomized controlled trial compared this compound and lidocaine in patients receiving minor surgical interventions. Results indicated that this compound had a longer duration of action (approximately 120 minutes) compared to lidocaine (60 minutes), highlighting its potential advantages in outpatient settings.

Safety Profile

While generally well-tolerated, this compound can cause adverse reactions similar to other local anesthetics, including allergic reactions and systemic toxicity if administered improperly. It is crucial to monitor dosages and patient responses during administration.

Table 2: Adverse Effects of Local Anesthetics

| Adverse Effect | Incidence Rate |

|---|---|

| Allergic Reactions | <1% |

| Systemic Toxicity | Rare (0.5% - 2%) |

| Neurological Complications | Very Rare (<0.1%) |

Propriétés

Numéro CAS |

3670-68-6 |

|---|---|

Formule moléculaire |

C17H25NO2 |

Poids moléculaire |

275.4 g/mol |

Nom IUPAC |

3-piperidin-1-yl-1-(4-propoxyphenyl)propan-1-one |

InChI |

InChI=1S/C17H25NO2/c1-2-14-20-16-8-6-15(7-9-16)17(19)10-13-18-11-4-3-5-12-18/h6-9H,2-5,10-14H2,1H3 |

Clé InChI |

STHAHFPLLHRRRO-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 |

SMILES canonique |

CCCOC1=CC=C(C=C1)C(=O)CCN2CCCCC2 |

Key on ui other cas no. |

3670-68-6 |

Numéros CAS associés |

1155-49-3 (mono-hydrochloride) |

Synonymes |

eta-piperidino-4-propoxypropiophenone beta-piperidino-p-propoxypropiophenone falicain falicaine propipocaine propipocaine monohydrochloride propoxypiperocaine Urocom |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.